molecular formula C26H24N4OS B11971250 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide

Cat. No.: B11971250
M. Wt: 440.6 g/mol
InChI Key: RMDBCXZWTYDXKZ-MPCPQKGKSA-N
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Description

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound with the molecular formula C26H24N4OS. It is known for its unique structural features, which include a benzimidazole core, a sulfanyl group, and a hydrazide moiety.

Preparation Methods

The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 1-(4-Methylbenzyl)-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the sulfanyl group. The final step involves the condensation of the intermediate with a hydrazide derivative under specific reaction conditions .

the synthesis generally requires controlled environments and precise reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that it may have anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Its unique structural features make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the hydrazide moiety can form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide include:

  • 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
  • 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

These compounds share the benzimidazole and sulfanyl groups but differ in the substituents attached to the hydrazide moiety. The unique combination of functional groups in 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H24N4OS/c1-20-13-15-22(16-14-20)18-30-24-12-6-5-11-23(24)28-26(30)32-19-25(31)29-27-17-7-10-21-8-3-2-4-9-21/h2-17H,18-19H2,1H3,(H,29,31)/b10-7+,27-17+

InChI Key

RMDBCXZWTYDXKZ-MPCPQKGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC=CC4=CC=CC=C4

Origin of Product

United States

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